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Compound of Interest

Compound Name: (Oxiran-2-yl)methyl decanoate

Cat. No.: B113815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (Oxiran-2-
yl)methyl decanoate, also known as glycidyl decanoate. Due to the limited availability of direct

experimental spectra for this specific compound, this guide combines experimental data from

the structurally similar methyl decanoate with characteristic spectroscopic features of the

oxiran-2-ylmethyl (glycidyl) moiety derived from analogous compounds. This approach offers a

comprehensive and predictive spectroscopic profile to aid in the identification, characterization,

and analysis of (Oxiran-2-yl)methyl decanoate in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of (Oxiran-2-
yl)methyl decanoate. The following tables summarize the predicted proton (¹H) and carbon-¹³

(¹³C) NMR chemical shifts. The data for the decanoate portion is based on experimental values

for methyl decanoate, while the data for the oxiran-2-ylmethyl group is based on characteristic

values for similar glycidyl esters.

¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.35 dd 1H O-CHH-CH(O)CH₂

~3.90 dd 1H O-CHH-CH(O)CH₂

~3.15 m 1H O-CH₂-CH(O)CH₂

~2.80 dd 1H O-CH₂-CH(O)CHH

~2.60 dd 1H O-CH₂-CH(O)CHH

2.31 t 2H CH₂-COO

1.62 p 2H CH₂-CH₂-COO

1.27 m 12H -(CH₂)₆-

0.88 t 3H CH₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl protons

are estimations based on related glycidyl esters.

¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (Oxiran-2-yl)methyl decanoate
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Chemical Shift (ppm) Assignment

~173.3 C=O

~65.0 O-CH₂-CH(O)CH₂

~50.0 O-CH₂-CH(O)CH₂

~44.5 O-CH₂-CH(O)CH₂

34.1 CH₂-COO

31.9 CH₂-(CH₂)₇-CH₃

29.4 -(CH₂)ₓ-

29.3 -(CH₂)ₓ-

29.2 -(CH₂)ₓ-

29.1 -(CH₂)ₓ-

25.0 CH₂-CH₂-COO

22.7 CH₂-CH₃

14.1 CH₃

Note: Spectra are typically recorded in CDCl₃. Chemical shifts for the oxiran-2-ylmethyl

carbons are estimations based on related glycidyl esters.

Infrared (IR) Spectroscopy
The IR spectrum of (Oxiran-2-yl)methyl decanoate is expected to show characteristic

absorption bands for the ester and epoxide functional groups.

Table 3: Predicted IR Absorption Bands for (Oxiran-2-yl)methyl decanoate
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Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1250, 1160 Strong C-O stretch (ester)

~915, ~840 Medium
C-O stretch (epoxide ring,

asymmetric and symmetric)

Mass Spectrometry (MS)
The mass spectrum of (Oxiran-2-yl)methyl decanoate, typically obtained via electron

ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for (Oxiran-2-yl)methyl decanoate

m/z Interpretation

228 [M]⁺ (Molecular Ion)

171 [M - C₃H₅O]⁺ (Loss of glycidyl group)

155 [CH₃(CH₂)₈CO]⁺ (Acylium ion)

57 [C₃H₅O]⁺ (Glycidyl cation)

43 [C₃H₇]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (Oxiran-2-yl)methyl decanoate is dissolved in deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and

100 MHz for carbon-13. ¹H NMR data is reported as chemical shift in ppm downfield from TMS,

with multiplicity (s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet), and integration.

¹³C NMR data is reported as chemical shift in ppm downfield from TMS.
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Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of

the neat liquid sample is placed between two sodium chloride or potassium bromide plates to

form a thin film. The spectrum is recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization (EI) source. The sample, diluted in an appropriate solvent

like dichloromethane or ethyl acetate, is injected into the GC. The mass spectrometer is set to

scan over a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (Oxiran-2-yl)methyl decanoate.
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General workflow for the spectroscopic analysis of (Oxiran-2-yl)methyl decanoate.
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To cite this document: BenchChem. [Spectroscopic Profile of (Oxiran-2-yl)methyl decanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-
methyl-decanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-methyl-decanoate
https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-methyl-decanoate
https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-methyl-decanoate
https://www.benchchem.com/product/b113815#spectroscopic-data-nmr-ir-ms-of-oxiran-2-yl-methyl-decanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b113815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

